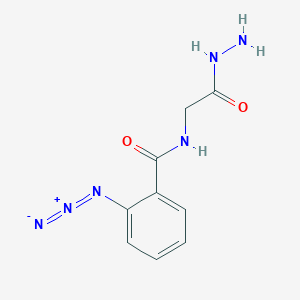

4-Azidobenzoylglycylhydrazide

Beschreibung

4-Azidobenzoylglycylhydrazide is a synthetic hydrazide derivative characterized by an azide functional group (-N₃) attached to the benzoyl moiety. The azide group enables click chemistry reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for probing biomolecular interactions . However, detailed structural, thermodynamic, or pharmacological data for this specific compound are notably absent from the provided evidence, necessitating comparisons with structurally related hydrazide derivatives.

Eigenschaften

CAS-Nummer |

77889-73-7 |

|---|---|

Molekularformel |

C9H10N6O2 |

Molekulargewicht |

234.22 g/mol |

IUPAC-Name |

2-azido-N-(2-hydrazinyl-2-oxoethyl)benzamide |

InChI |

InChI=1S/C9H10N6O2/c10-13-8(16)5-12-9(17)6-3-1-2-4-7(6)14-15-11/h1-4H,5,10H2,(H,12,17)(H,13,16) |

InChI-Schlüssel |

UFDCTTANBVXPTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN)N=[N+]=[N-] |

Andere CAS-Nummern |

77889-73-7 |

Synonyme |

4-azidobenzoylglycylhydrazide AZBGH para-azidobenzoyl glycylhydrazide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-azidobenzoylglycylhydrazide with analogous hydrazides, focusing on substituent effects, reactivity, and applications. Key compounds include 4-(Dimethylamino)benzohydrazide, 4-hydroxybenzohydrazide, and 4-hydroxybenzoic acid derivatives (–5, 7).

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: The azide group in this compound confers unique reactivity for bioorthogonal chemistry, unlike the dimethylamino or hydroxyl groups in analogs . 4-Hydroxybenzohydrazide exhibits antimicrobial activity due to hydrogen-bonding capacity, a property less prominent in azide-containing derivatives .

Crystallographic Properties: 4-(Dimethylamino)benzohydrazide forms hydrogen-bonded dimers (N–H···O interactions) with a lattice energy of -176.5 kJ/mol, as determined by DFT calculations . Similar data for this compound are unavailable but hypothesized to differ due to steric effects of the azide group.

Thermodynamic Stability: Hydrazides with electron-donating groups (e.g., -N(CH₃)₂ in 4-(Dimethylamino)benzohydrazide) exhibit higher thermal stability than those with electron-withdrawing groups (e.g., -N₃) .

Safety and Handling: this compound’s azide group poses explosion risks under heat or mechanical stress, unlike the safer hydroxyl or dimethylamino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.